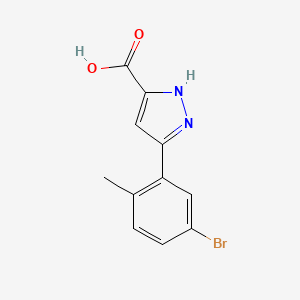
5-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by the presence of a bromine atom at the 5-position of the phenyl ring, a methyl group at the 2-position, and a carboxylic acid group at the 3-position of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the bromination of 2-methylbenzoic acid followed by cyclization with hydrazine derivatives. One common method involves the dropwise addition of liquid bromine to 2-methylbenzoic acid in the presence of a catalyst such as Fe3+ and water as a solvent. The reaction mixture is then crystallized and filtered to obtain 5-bromo-2-methylbenzoic acid . This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process involves strict control of reaction conditions such as temperature, pressure, and reagent concentrations to optimize the production efficiency.
化学反应分析
Types of Reactions
5-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution Products: Various substituted pyrazole derivatives.
Oxidation Products: Oxidized forms of the pyrazole ring.
Reduction Products: De-brominated pyrazole derivatives.
科学研究应用
5-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid is used in a wide range of scientific research applications:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in anti-inflammatory and anticancer research.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
5-Bromo-2-methylbenzoic acid: Shares the bromine and methyl groups but lacks the pyrazole ring.
2-Methyl-5-bromopyrimidine: Contains a bromine and methyl group but has a pyrimidine ring instead of a pyrazole ring.
5-Bromo-2-methylbenzyl derivatives: Similar structure but with different functional groups attached to the benzyl ring.
Uniqueness
5-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the pyrazole ring and the carboxylic acid group, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various research applications, distinguishing it from other similar compounds.
生物活性
5-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from simpler pyrazole derivatives. The process often includes bromination, carboxylation, and purification stages to yield the final product with high purity and yield.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF7 (Breast Cancer) : The compound showed a GI50 value of approximately 3.79 µM, indicating potent growth inhibition.
- NCI-H460 (Lung Cancer) : Exhibited a LC50 value of 42.30 µM, suggesting moderate toxicity at higher concentrations .
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including DNA binding interactions and kinase inhibition.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory activity. It has shown promising results in reducing inflammation in animal models, comparable to established anti-inflammatory drugs like indomethacin. The proposed mechanism includes the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of pyrazole derivatives similar to this compound. Below is a summary table of findings from various research articles:
属性
分子式 |
C11H9BrN2O2 |
|---|---|
分子量 |
281.10 g/mol |
IUPAC 名称 |
3-(5-bromo-2-methylphenyl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C11H9BrN2O2/c1-6-2-3-7(12)4-8(6)9-5-10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16) |
InChI 键 |
JUQHYDBBNDDOAZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)Br)C2=NNC(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















